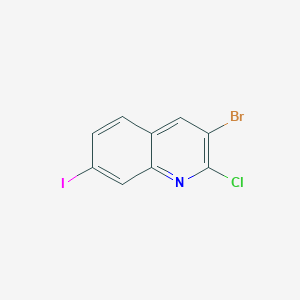

3-Bromo-2-chloro-7-iodoquinoline

Description

BenchChem offers high-quality 3-Bromo-2-chloro-7-iodoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-chloro-7-iodoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-chloro-7-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClIN/c10-7-3-5-1-2-6(12)4-8(5)13-9(7)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGOYMUZLITIMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC(=C(C=C21)Br)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-01: An In-Depth Technical Guide to the Structure of 3-Bromo-2-chloro-7-iodoquinoline

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 3-Bromo-2-chloro-7-iodoquinoline, a polysubstituted heterocyclic compound of significant interest in medicinal chemistry and synthetic applications. We will dissect the molecule's fundamental identity, including its nomenclature and core physicochemical properties. The guide delves into the structural elucidation through spectroscopic methodologies, explores plausible synthetic strategies, and discusses the profound impact of its specific halogenation pattern on chemical reactivity and potential as a versatile building block in drug discovery. The content herein is structured to deliver not just factual data but also field-proven insights into the causality behind its structural and chemical characteristics, grounded in authoritative references.

The Quinoline Scaffold: A Cornerstone in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and among them, the quinoline scaffold is a privileged structure.[1] Comprising a benzene ring fused to a pyridine ring, quinoline and its derivatives are found in numerous natural products and synthetic drugs with a wide array of biological activities, including roles as HIV-1 integrase inhibitors.[1] The introduction of halogen atoms onto this scaffold dramatically influences its physicochemical properties—such as lipophilicity, metabolic stability, and electronic character—thereby modulating its pharmacological profile and synthetic utility.[2] The specific tri-halogenation pattern of 3-Bromo-2-chloro-7-iodoquinoline creates a unique electronic and steric environment, making it a highly valuable, albeit complex, synthetic intermediate.

Core Molecular Identity

A precise understanding of a molecule begins with its unambiguous identification. This section details the fundamental descriptors of 3-Bromo-2-chloro-7-iodoquinoline.

IUPAC Nomenclature and CAS Registry

This nomenclature precisely defines the location of each substituent on the quinoline ring system, which is critical for database searching and regulatory documentation.

Molecular Formula and Physicochemical Properties

The foundational quantitative data for this compound are summarized below. These properties are essential for experimental design, including reaction stoichiometry, solvent selection, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₄BrClIN | [3][5] |

| Molecular Weight | 368.40 g/mol (approx.) | [3][5] |

| Purity (Typical) | ≥97-98% | [3] |

| Physical Form | Solid (predicted) | |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [3] |

Structural Representation and Numbering

The structural integrity of 3-Bromo-2-chloro-7-iodoquinoline is defined by the specific connectivity of its atoms. The standard IUPAC numbering for the quinoline ring is essential for interpreting spectroscopic data and understanding reactivity.

Caption: IUPAC numbering of the 3-Bromo-2-chloro-7-iodoquinoline structure.

Spectroscopic Elucidation and Structural Verification

While the 2D diagram provides a blueprint, definitive structural proof relies on empirical spectroscopic data. For a molecule of this nature, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy would be employed for unambiguous characterization.

Predicted ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Based on the known effects of substituents on aromatic systems, we can predict the key features of the ¹H and ¹³C NMR spectra.

-

¹H NMR: The spectrum would be characterized by four signals in the aromatic region (typically 7.0-9.0 ppm). The protons at positions 4, 5, 6, and 8 would each appear as distinct signals. The electron-withdrawing nature of the halogens and the nitrogen atom will cause a general downfield shift of all protons. The proton at C4 would likely be the most downfield singlet or narrow doublet. Protons at C5, C6, and C8 will exhibit coupling patterns (doublets, triplets, or doublet of doublets) depending on their neighboring protons.

-

¹³C NMR: The spectrum would show nine distinct signals for the nine carbon atoms of the quinoline ring. The carbons directly attached to the electronegative halogens (C2, C3, C7) and nitrogen (C2, C8a) would be significantly deshielded and appear at lower field. Specifically, C2, C3, and C7 would exhibit large shifts due to the direct attachment of chlorine, bromine, and iodine, respectively.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): The high-resolution mass spectrum (HRMS) would show a complex isotopic cluster for the molecular ion due to the presence of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). The calculated monoisotopic mass is approximately 366.8 g/mol , but the most intense peak in the cluster will correspond to the combination of the most abundant isotopes. The measured mass would be used to confirm the molecular formula C₉H₄BrClIN.

-

Fragmentation Pattern: Fragmentation would likely involve the sequential loss of halogen atoms, with the C-I bond being the weakest and most likely to cleave first, followed by the C-Br and C-Cl bonds.

Synthesis and Chemical Reactivity

The synthesis of such a polyhalogenated heterocycle requires a strategic, multi-step approach that carefully controls the regioselectivity of each halogenation step.

Plausible Synthetic Strategy

A logical retrosynthetic approach would involve the construction of a substituted quinoline core followed by sequential, regioselective halogenation. Established methods like the Gould-Jacobs reaction could be used to form a 7-iodo-4-hydroxyquinoline intermediate, which can then be converted to the 4-chloro derivative before final bromination.[6]

Caption: A plausible synthetic workflow for 3-Bromo-2-chloro-7-iodoquinoline.

Key Reaction Protocol: Regioselective Bromination

This protocol outlines a general method for the regioselective bromination of an activated quinoline precursor.

Protocol: Electrophilic Bromination of a 2-Chloro-7-iodoquinolin-4-ol Intermediate

-

Dissolution: Dissolve the 2-chloro-7-iodoquinolin-4-ol substrate (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane).

-

Reagent Addition: Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) (1.1 eq), to the solution at room temperature. The use of NBS provides a controlled source of electrophilic bromine, minimizing over-reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure 3-Bromo-2-chloro-7-iodoquinoline.

Causality: The choice of NBS as the brominating agent is crucial for achieving high regioselectivity. The existing substituents on the quinoline ring direct the electrophilic attack. The hydroxyl group at C4 (or its tautomeric keto form) strongly activates the ring, and the C3 position is sterically accessible and electronically favored for electrophilic substitution.

Structure-Reactivity Relationships

The three distinct halogen atoms impart a unique reactivity profile, making this molecule a versatile intermediate for further functionalization, particularly in metal-catalyzed cross-coupling reactions.[7]

-

C7-Iodine: The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.[8] This allows for the selective introduction of aryl, alkynyl, or vinyl groups at the 7-position.

-

C3-Bromine: The carbon-bromine bond is less reactive than the C-I bond but can still participate in cross-coupling reactions under more forcing conditions. This differential reactivity allows for sequential, site-selective functionalization.

-

C2-Chlorine: The carbon-chlorine bond is the least reactive of the three C-X bonds in typical palladium-catalyzed reactions. However, it is susceptible to nucleophilic aromatic substitution (SₙAr), especially given the electron-withdrawing nature of the quinoline nitrogen. It can also be targeted with specialized catalyst systems.

This hierarchy of reactivity (I > Br > Cl) is a cornerstone of modern synthetic strategy, enabling the programmed construction of highly complex molecules from a single, versatile building block.

Applications in Research and Drug Development

The 3-Bromo-2-chloro-7-iodoquinoline structure is not an end-product but a sophisticated synthetic intermediate. Its value lies in its potential for elaboration into a diverse library of novel compounds for biological screening.

-

Scaffold for Kinase Inhibitors: The quinoline core is a known scaffold for various kinase inhibitors. The three halogenated positions serve as handles to introduce functionalities that can target specific binding pockets within an enzyme's active site.

-

Building Block for Complex Heterocycles: Through sequential cross-coupling reactions, the molecule can be used to construct elaborate polycyclic and extended π-systems for applications in materials science and medicinal chemistry.[9]

-

Probes for Chemical Biology: By attaching fluorescent tags or affinity labels via the reactive iodine or bromine positions, derivatives of this molecule can be synthesized to serve as probes for studying biological systems.

Conclusion

The structure of 3-Bromo-2-chloro-7-iodoquinoline is a testament to the strategic complexity achievable in modern organic synthesis. Its identity is confirmed through a combination of nomenclature and spectroscopic analysis. The molecule's true value is realized in its synthetic potential, where the differential reactivity of its three distinct carbon-halogen bonds provides a powerful platform for the selective and sequential introduction of diverse functional groups. For researchers in drug development, this compound represents a highly versatile scaffold, enabling the systematic exploration of chemical space in the pursuit of novel therapeutic agents.

References

-

Lead Sciences. 3-Bromo-2-chloro-7-iodoquinoline. Available from: [Link]

-

PubChem. 3-Bromo-5-chloro-2-iodobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

Chen, J. et al. (2017). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers. Available from: [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]

-

Reddy, R. P., & Kumar, A. (2018). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry. Available from: [Link]

-

Donham, L. L., & Gronert, S. (2019). Substitution Reactions on Iodine and Bromine: Mechanisms for Facile Halogenations of Heterocycles. The Journal of Organic Chemistry. Available from: [Link]

-

Wang, F., & Stahl, S. S. (2020). Recent advances in iodine mediated electrochemical oxidative cross-coupling. Organic & Biomolecular Chemistry. Available from: [Link]

-

Banwell, M. G. et al. (2009). Microwave-Assisted Trans-Halogenation Reactions of Various Chloro-, Bromo-, Trifluoromethanesulfonyloxy- and Nonafluorobutanesulfonyloxy-Substituted Quinolines, Isoquinolines, and Pyridines Leading to the Corresponding Iodinated Heterocycles. The Journal of Organic Chemistry. Available from: [Link]

-

ResearchGate. Synthetic transformations of iodo‐compounds through cross‐coupling reactions. Available from: [Link]

-

Weast, S. K. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry. The Aquila Digital Community. Available from: [Link]

-

Mphahlele, M. J., & Lesenyeho, L. G. (2013). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Journal of Heterocyclic Chemistry. Available from: [Link]

-

Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available from: [Link]

-

Ghorai, M. K. et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. Available from: [Link]

-

Garcı́a-Rocı́o, M. et al. (2021). Approach to Heterospirocycles for Medicinal Chemistry. Molecules. Available from: [Link]

-

Shanahan, R. M. et al. (2020). One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction. The Journal of Organic Chemistry. Available from: [Link]

-

Chen, J. et al. (2017). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic & Biomolecular Chemistry. Available from: [Link]

-

Asati, V. et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Journal of Drug Delivery and Therapeutics. Available from: [Link]

- Google Patents. CN102875465A - Method for preparing 7-bromoisoquinoline.

-

PubChem. 8-Bromo-3-iodo-7-methoxyquinoline. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 1-Bromo-3-chloro-2-iodobenzene. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. aquila.usm.edu [aquila.usm.edu]

- 2. Approach to Heterospirocycles for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Bromo-2-chloro-7-iodoquinoline - Lead Sciences [lead-sciences.com]

- 4. 3-Bromo-2-chloro-7-iodoquinoline,2086768-49-0-Amadis Chemical [amadischem.com]

- 5. 2086768-49-0 Cas No. | 3-Bromo-2-chloro-7-iodoquinoline | Matrix Scientific [matrixscientific.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. calibrechem.com [calibrechem.com]

- 9. One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-2-chloro-7-iodoquinoline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-chloro-7-iodoquinoline is a polysubstituted quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] The quinoline scaffold is a common motif in a wide range of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. The presence of three distinct halogen substituents (bromine, chlorine, and iodine) on the quinoline core of this particular molecule offers a versatile platform for further chemical modifications, making it a valuable building block in the synthesis of complex organic molecules and potential drug candidates.[3]

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 3-Bromo-2-chloro-7-iodoquinoline, along with detailed discussions on its synthesis, reactivity, and characterization.

Physicochemical Properties

The physicochemical properties of 3-Bromo-2-chloro-7-iodoquinoline are crucial for its handling, storage, and application in chemical synthesis. While some properties are readily available, others are predicted based on the analysis of similar halogenated quinolines.

| Property | Value | Source |

| Molecular Formula | C₉H₄BrClIN | [4] |

| Molecular Weight | 368.40 g/mol | [4][5] |

| CAS Number | 2086768-49-0 | [4][5] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available (predicted to be a high melting solid) | - |

| Boiling Point | Not available (predicted to be > 300 °C at atmospheric pressure) | - |

| Solubility | Insoluble in water; soluble in common organic solvents like DMSO, DMF, and chlorinated solvents (predicted) | - |

| Purity | Typically >97% (as supplied by commercial vendors) | [4] |

| Storage | Store in a cool, dry, and dark place under an inert atmosphere. | [4] |

Structure:

Caption: A generalized workflow for the synthesis of polysubstituted quinolines.

Representative Experimental Protocol (General Method for Combes Quinoline Synthesis):

Disclaimer: This is a generalized protocol and would require optimization for the specific synthesis of 3-Bromo-2-chloro-7-iodoquinoline.

-

Reaction Setup: To a solution of the polyhalogenated aniline (1.0 eq) in a suitable solvent (e.g., polyphosphoric acid or a high-boiling point solvent like diphenyl ether), add the β-diketone (1.1 eq).

-

Reaction Conditions: Heat the reaction mixture to a high temperature (typically 120-250 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Extraction: Neutralize the aqueous solution with a base (e.g., NaOH) and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired polysubstituted quinoline.

Chemical Reactivity and Potential Applications

The three different halogen atoms on the quinoline ring of 3-Bromo-2-chloro-7-iodoquinoline exhibit differential reactivity, which can be exploited for selective chemical transformations. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This allows for site-selective functionalization of the molecule.

Key Reactions:

-

Suzuki-Miyaura Cross-Coupling: The iodine at the 7-position is the most reactive site for Suzuki-Miyaura coupling with boronic acids, allowing for the introduction of aryl, heteroaryl, or vinyl substituents. Under more forcing conditions, the bromine at the 3-position can also react.

-

Buchwald-Hartwig Amination: Similar to the Suzuki coupling, the C-I bond is the most susceptible to amination reactions, enabling the introduction of nitrogen-based nucleophiles.

-

Sonogashira Coupling: The iodo- and bromo-substituents can participate in Sonogashira coupling reactions with terminal alkynes to introduce alkynyl moieties.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position, being adjacent to the nitrogen atom, is activated towards nucleophilic aromatic substitution, particularly with strong nucleophiles.

Illustrative Reactivity Diagram:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 3-Bromo-2-chloro-7-iodoquinoline,2086768-49-0-Amadis Chemical [amadischem.com]

- 5. 3-bromo-2-chloro-7-iodoquinoline - CAS:2086768-49-0 - Sunway Pharm Ltd [3wpharm.com]

An In-depth Technical Guide to the Safe Handling of 3-Bromo-2-chloro-7-iodoquinoline

This document provides a comprehensive technical overview of the safety protocols and handling procedures for 3-Bromo-2-chloro-7-iodoquinoline. Designed for researchers, chemists, and drug development professionals, this guide moves beyond mere procedural lists to instill a deep understanding of the causality behind each safety recommendation. As this is a specialized research chemical, detailed toxicological data is scarce; therefore, this guide is built upon a foundation of data from close structural analogs and established best practices for handling potent, biologically active halogenated heterocyclic compounds.

Compound Identification and Physicochemical Profile

3-Bromo-2-chloro-7-iodoquinoline is a polyhalogenated aromatic heterocycle. The presence of multiple halogen atoms (Bromine, Chlorine, Iodine) on a quinoline scaffold suggests significant biological activity and necessitates careful handling.[1][2][3] The quinoline core is a privileged scaffold in medicinal chemistry, and its halogenated derivatives are often investigated for various therapeutic properties, including antibacterial and enzyme inhibitory effects.[1][2] This inherent bioactivity underscores the need for stringent safety measures, as the compound is designed to interact with biological systems.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

| Chemical Name | 3-Bromo-2-chloro-7-iodoquinoline | N/A |

| CAS Number | 2086768-49-0 | [4] |

| Molecular Formula | C₉H₄BrClIN | [4][5] |

| Molecular Weight | 368.40 g/mol | [5] |

| Purity | Typically ≥97% | [4] |

| Appearance | No data available (likely a solid) | N/A |

| Storage Conditions | Store at 2-8°C, in a dark place under an inert atmosphere.[4][5] | N/A |

Note: Due to the lack of a published Safety Data Sheet (SDS) for 3-Bromo-2-chloro-7-iodoquinoline, the hazard assessment that follows is based on the official SDS for its close structural analog, 3-bromo-2-chloroquinoline. The addition of an iodine atom at the 7-position is not expected to decrease its hazard potential.

Hazard Identification and Risk Assessment

Based on the data for 3-bromo-2-chloroquinoline, this compound should be treated as hazardous.[6] The primary risks are associated with irritation to the skin, eyes, and respiratory system.

Table 2: GHS Hazard Classification (Based on 3-bromo-2-chloroquinoline)

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[6] |

| Eye Irritation | 2 | H319: Causes serious eye irritation[6] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[6] |

Signal Word: WARNING [6]

Expert Analysis of Hazards:

-

Respiratory Irritation (H335): This is the most critical risk during the handling of the solid compound. Fine powders can easily become airborne during weighing or transfer. Inhalation can lead to irritation of the nose, throat, and lungs. All handling of the solid material must be performed within a certified chemical fume hood to prevent inhalation.[6][7]

-

Skin and Eye Irritation (H315 & H319): Direct contact with the compound can cause significant irritation.[6] The causality stems from the chemical's reactivity and potential to disrupt cellular membranes upon contact. This necessitates the use of robust personal protective equipment (PPE), including gloves and safety goggles, at all times.

-

Unknown Long-Term Effects: As a research chemical, there is no data on its long-term toxicological properties, such as carcinogenicity or mutagenicity. It is prudent to assume that the compound may have genotoxic potential, a concern with some halogenated aromatics, and to minimize exposure accordingly.[8]

Standard Operating Procedure: Safe Handling and Exposure Control

Adherence to a strict protocol is non-negotiable. The core principle is the containment of the chemical and the prevention of any direct contact or aerosol generation.

Engineering Controls

-

Chemical Fume Hood: All manipulations of 3-Bromo-2-chloro-7-iodoquinoline, including weighing, reconstitution, and transfers, must be conducted inside a certified chemical fume hood with a verified face velocity.[7]

-

Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions.[6]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[6][9] A face shield should be used in addition to goggles if there is a significant splash risk.

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves (Nitrile is a common choice, but verify breakthrough times for halogenated compounds with the glove manufacturer). Double-gloving is recommended.

-

Lab Coat: A clean, buttoned lab coat must be worn.

-

Clothing: Wear long pants and closed-toe shoes.

-

-

Respiratory Protection: A respirator is typically not required if work is performed correctly within a fume hood.[9] If irritation is experienced or if there's a risk of exposure outside of a hood, a full-face respirator with appropriate cartridges should be used.[6][9]

Step-by-Step Handling Protocol

-

Preparation: Cordon off the work area within the fume hood. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment (spatulas, weigh boats, vials, solvent, etc.) before retrieving the chemical.

-

Chemical Retrieval: Transport the chemical container in a secondary, shatter-proof container from its 2-8°C storage location.[4] Allow the container to equilibrate to room temperature inside the fume hood before opening to prevent condensation.

-

Weighing & Transfer: Carefully open the container. Use a dedicated spatula to transfer the desired amount of solid to a tared weigh boat. Avoid any actions that could create dust.

-

Reconstitution: If preparing a solution, add the solvent to the solid in the vial slowly to avoid splashing. Cap the vial securely before mixing.

-

Post-Handling: Tightly seal the primary container. Decontaminate the spatula and any non-disposable equipment. Wipe down the work surface in the fume hood with an appropriate solvent-soaked towel, followed by a soap and water wash.

-

Waste Disposal: Dispose of all contaminated disposable items (gloves, bench paper, weigh boats) in a dedicated, sealed hazardous waste bag.[6]

Caption: Standard workflow for safely handling 3-Bromo-2-chloro-7-iodoquinoline.

Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

Table 3: First-Aid Measures

| Exposure Route | Action |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[6] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical help.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6] |

Accidental Release Measures

-

Evacuate: Alert others in the area and evacuate non-essential personnel.

-

Ventilate & Contain: Ensure the release is contained within a fume hood if possible. Close the sash.

-

Protect: Don appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.

-

Clean-up: For a solid spill, gently cover with an inert absorbent material (like vermiculite or sand). Carefully sweep or scoop the material into a labeled hazardous waste container. Avoid creating dust.[7] Do not use water.

-

Decontaminate: Clean the spill area thoroughly as described in the handling protocol.

Caption: Decision tree for responding to an accidental spill.

Storage, Stability, and Disposal

Storage

Proper storage is essential for both safety and compound integrity.

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] The supplier recommendation of 2-8°C in a dark place under an inert atmosphere should be followed for long-term storage.[4][5]

-

Security: The storage location should be locked and accessible only to authorized personnel.[6]

-

Incompatibilities: Keep away from strong oxidizing agents.[7]

Disposal

All waste containing this compound must be treated as hazardous.

-

Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6] Do not allow the chemical to enter drains or the environment.

-

Consultation: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

References

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 3-Bromoquinoline.

- Echemi. (n.d.). 3-BROMO-2-CHLOROQUINOLINE Safety Data Sheets.

- Echemi. (n.d.). 3-Bromo-7-chloroquinoline Safety Data Sheets.

- Lead Sciences. (n.d.). 3-Bromo-2-chloro-7-iodoquinoline.

- Amadis Chemical. (n.d.). 3-Bromo-2-chloro-7-iodoquinoline, 2086768-49-0.

- Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B. (n.d.). ACS Omega.

- Melander, R. J., et al. (2018). Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis. European Journal of Medicinal Chemistry.

- Garrison, A. T., et al. (2017). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. MedChemComm.

- Li, A. P., et al. (2016). Genotoxicity of 2-Bromo-3'-chloropropiophenone. ResearchGate.

Sources

- 1. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. 3-Bromo-2-chloro-7-iodoquinoline,2086768-49-0-Amadis Chemical [amadischem.com]

- 5. 3-Bromo-2-chloro-7-iodoquinoline - Lead Sciences [lead-sciences.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols: Strategic Functionalization of 3-Bromo-2-chloro-7-iodoquinoline via Sequential Suzuki Cross-Coupling Reactions

Introduction: Unlocking the Potential of a Tri-Halogenated Quinoline Scaffold

The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1][2] The strategic introduction of diverse substituents onto the quinoline ring is a cornerstone of modern drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile.[3] 3-Bromo-2-chloro-7-iodoquinoline represents a uniquely versatile building block, offering three distinct points for sequential and site-selective functionalization through palladium-catalyzed cross-coupling reactions.[1]

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic application of the Suzuki-Miyaura cross-coupling reaction to selectively functionalize the 3-bromo-2-chloro-7-iodoquinoline core. By leveraging the inherent differences in the reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl), a stepwise and controlled synthesis of complex, multi-substituted quinoline derivatives can be achieved.[4]

The protocols detailed herein are built upon the foundational principles of palladium-catalyzed cross-coupling chemistry and are supported by established trends in the selective functionalization of polyhalogenated heterocycles.[5][6]

The Mechanistic Underpinning of Selectivity in Suzuki Cross-Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that proceeds via a catalytic cycle involving a palladium catalyst.[7][8] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6]

-

Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-halogen (C-X) bond of the haloquinoline. This is typically the rate-determining step of the reaction, and its facility is highly dependent on the nature of the halogen.[4][6] The bond dissociation energy of C-X bonds decreases in the order C-Cl > C-Br > C-I. Consequently, the rate of oxidative addition follows the reverse order: C-I > C-Br > C-Cl.[4] This reactivity difference is the primary lever for achieving selectivity in polyhalogenated systems.

-

Transmetalation: The organic moiety from an organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) center, displacing the halide. This step is typically facilitated by the presence of a base, which activates the organoboron species.[9]

-

Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active palladium(0) catalyst.[7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Stepwise Functionalization Workflow

The differential reactivity of the three halogen atoms in 3-bromo-2-chloro-7-iodoquinoline allows for a logical, three-step functionalization strategy. This approach enables the precise installation of three different aryl or vinyl groups onto the quinoline scaffold.

Caption: Stepwise functionalization of 3-bromo-2-chloro-7-iodoquinoline.

Protocol 1: Selective Suzuki Coupling at the C7-Iodo Position

The C-I bond is the most labile of the three carbon-halogen bonds, making it the preferred site for the initial Suzuki coupling under mild conditions. The key is to use a catalyst system that is active enough for the C-I bond but does not significantly engage the C-Br or C-Cl bonds at lower temperatures.

Rationale for Conditions:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable and commercially available Pd(0) source that is highly effective for the coupling of aryl iodides. Its relatively lower reactivity compared to more specialized ligand systems helps to ensure selectivity for the C-I bond over the C-Br bond at moderate temperatures.

-

Base: A mild aqueous base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is sufficient to promote transmetalation without inducing unwanted side reactions.[7]

-

Solvent: A mixture of an organic solvent such as 1,4-dioxane or toluene with water is standard for Suzuki reactions, ensuring solubility of both the organic and inorganic reagents.[7]

-

Temperature: A moderate temperature (e.g., 80-90 °C) provides enough thermal energy to drive the reaction at the C-I bond to completion in a reasonable timeframe while minimizing the risk of activating the more stable C-Br bond.

Experimental Protocol: C7-Arylation

-

To a flame-dried Schlenk flask, add 3-bromo-2-chloro-7-iodoquinoline (1.0 equiv.), the desired arylboronic acid or boronic acid pinacol ester (1.1-1.2 equiv.), and sodium carbonate (2.0 equiv.).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 equiv.).

-

Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 3-bromo-2-chloro-7-arylquinoline.

| Parameter | Recommended Condition |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) |

| Boron Reagent | Arylboronic Acid / Ester (1.1-1.2 equiv.) |

| Base | Na₂CO₃ or K₂CO₃ (2.0 equiv.) |

| Solvent | 1,4-Dioxane / Water (4:1) |

| Temperature | 80-90 °C |

| Typical Yield | 85-95% |

Protocol 2: Selective Suzuki Coupling at the C3-Bromo Position

With the highly reactive C7-iodo position functionalized, the next target is the C3-bromo position. To achieve selectivity over the remaining C2-chloro position, a more active catalyst system and/or slightly more forcing conditions are required.

Rationale for Conditions:

-

Catalyst: A catalyst system comprising a palladium(II) source like palladium(II) acetate (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand such as tricyclohexylphosphine (PCy₃) or a biarylphosphine ligand (e.g., SPhos, XPhos) is recommended.[9] These ligands promote the oxidative addition to the more challenging C-Br bond. Alternatively, a pre-catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) can be very effective for selective C-Br coupling.[5]

-

Base: A stronger base like potassium phosphate (K₃PO₄) can be beneficial in facilitating the transmetalation step for this less reactive coupling.[7]

-

Temperature: A higher reaction temperature (e.g., 100-110 °C) will be necessary to achieve a reasonable reaction rate for the C-Br bond activation.

Experimental Protocol: C3-Arylation

-

To a flame-dried Schlenk flask, add the 3-bromo-2-chloro-7-arylquinoline (from Protocol 1) (1.0 equiv.), the second desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (3.0 equiv.).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst, for instance, Pd(dppf)Cl₂ (0.03-0.05 equiv.).

-

Add a degassed solvent such as 1,4-dioxane or toluene. An aqueous component may or may not be necessary depending on the specific conditions.

-

Heat the reaction mixture to 100-110 °C and stir for 6-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and work up as described in Protocol 1.

-

Purify the crude product by column chromatography on silica gel to yield the 2-chloro-3,7-diarylquinoline.

| Parameter | Recommended Condition |

| Catalyst | Pd(dppf)Cl₂ (3-5 mol%) |

| Boron Reagent | Arylboronic Acid / Ester (1.2-1.5 equiv.) |

| Base | K₃PO₄ (3.0 equiv.) |

| Solvent | 1,4-Dioxane or Toluene |

| Temperature | 100-110 °C |

| Typical Yield | 70-85% |

Protocol 3: Suzuki Coupling at the C2-Chloro Position

The C2-chloro position is the least reactive site on the quinoline core due to the strong C-Cl bond and the electron-withdrawing nature of the quinoline nitrogen. Coupling at this position requires a highly active catalyst system capable of activating aryl chlorides, often under more vigorous conditions.

Rationale for Conditions:

-

Catalyst: The coupling of aryl chlorides typically requires highly active, bulky, and electron-rich phosphine ligands. Biarylphosphine ligands developed by the Buchwald group, such as SPhos or XPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are the state-of-the-art for this transformation.[3] These ligands create a highly electron-rich and sterically hindered palladium center that facilitates the challenging oxidative addition to the C-Cl bond.

-

Base: A strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often necessary.

-

Temperature: Elevated temperatures (≥ 110 °C) are generally required to drive the reaction to completion.

Experimental Protocol: C2-Arylation

-

To a flame-dried Schlenk flask or sealed tube, add the 2-chloro-3,7-diarylquinoline (from Protocol 2) (1.0 equiv.), the third desired arylboronic acid (1.5-2.0 equiv.), and potassium phosphate (3.0 equiv.).

-

Add the palladium source, e.g., tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02-0.04 equiv.) and the phosphine ligand, e.g., SPhos (0.04-0.08 equiv.).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add a high-boiling, degassed solvent such as toluene or tert-amyl alcohol.

-

Seal the vessel and heat the reaction mixture to 110-120 °C for 12-48 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup as previously described.

-

Purify the crude product by column chromatography on silica gel to yield the final 2,3,7-triarylquinoline.

| Parameter | Recommended Condition |

| Catalyst | Pd₂(dba)₃ (2-4 mol%) + SPhos (4-8 mol%) |

| Boron Reagent | Arylboronic Acid / Ester (1.5-2.0 equiv.) |

| Base | K₃PO₄ (3.0 equiv.) |

| Solvent | Toluene or t-Amyl Alcohol |

| Temperature | 110-120 °C |

| Typical Yield | 50-75% |

Troubleshooting and Key Considerations

-

Low Yield/No Reaction:

-

Catalyst Inactivation: Ensure all reagents and solvents are properly degassed to prevent oxidation of the Pd(0) catalyst. The quinoline nitrogen can sometimes coordinate to the palladium center, inhibiting catalysis. The use of bulky ligands can often mitigate this issue.

-

Inactive Boronic Acid: Boronic acids can dehydrate to form unreactive boroxines. Using a freshly opened bottle or a pinacol ester derivative can improve results.

-

Insufficient Activation: For C-Br and especially C-Cl couplings, ensure the catalyst system is active enough. Screen different bulky phosphine ligands if the initial choice is unsuccessful.

-

-

Loss of Selectivity:

-

If reaction at a less reactive site (e.g., C-Br during the C-I coupling) is observed, reduce the reaction temperature or catalyst loading. A less active catalyst, such as Pd(PPh₃)₄, is preferred for the initial step.

-

-

Protodeborylation:

-

This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic. Using a pinacol ester of the boronic acid or minimizing the amount of water in the reaction can sometimes help.

-

Conclusion

The strategic, sequential Suzuki-Miyaura cross-coupling of 3-bromo-2-chloro-7-iodoquinoline is a powerful methodology for the synthesis of complex, polysubstituted quinoline derivatives. By carefully selecting the palladium catalyst, ligand, base, and reaction temperature, chemists can exploit the inherent reactivity differences of the C-I, C-Br, and C-Cl bonds to achieve high site-selectivity at each step. The protocols outlined in this guide provide a robust starting point for researchers to build upon in their pursuit of novel molecules for pharmaceutical and materials science applications.

References

-

Littke, A. F., Dai, C., & Fu, G. C. (2000). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 122(17), 4020-4028. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Ball, N. D., & Sanford, M. S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6336-6346. Available at: [Link]

-

Sarpong, R., & Liu, P. (2019). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 52(11), 3064-3078. Available at: [Link]

-

Ali, N. M., et al. (2018). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 9(9), 339-359. Available at: [Link]

-

Ökten, S. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(9-10), 274-283. Available at: [Link]

-

NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

Patel, P., et al. (2020). Synthesis of new arylated Quinolines by Suzuki cross coupling. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

-

International Journal of Scientific Research and Publications. (2014). An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effect. IJSRP, 4(11). Available at: [Link]

-

Buchwald, S. L., & Wolfe, J. P. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Available at: [Link]

-

Langer, P. (2011). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Synlett, 2011(13), 1789-1808. Available at: [Link]

-

ResearchGate. (2020). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. Available at: [Link]

-

Houk, K. N., et al. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society, 129(42), 12664-5. Available at: [Link]

-

Sharma, J. (2020). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

Detailed experimental protocol for reactions involving 3-Bromo-2-chloro-7-iodoquinoline

An In-Depth Guide to the Strategic Functionalization of 3-Bromo-2-chloro-7-iodoquinoline

Introduction: Unlocking the Potential of a Tri-Halogenated Scaffold

3-Bromo-2-chloro-7-iodoquinoline is a highly versatile heterocyclic building block pivotal in the fields of medicinal chemistry and materials science. Its utility stems from the three distinct halogen atoms—iodine, bromine, and chlorine—each offering a unique handle for sequential and site-selective chemical modifications. The differential reactivity of the carbon-halogen bonds, particularly in palladium-catalyzed cross-coupling reactions, allows for a programmed and controlled synthesis of complex molecular architectures.

The generally accepted order of reactivity for these halogens in palladium-catalyzed oxidative addition is I > Br > Cl.[1][2] This predictable hierarchy enables chemists to selectively functionalize one position while leaving the others intact for subsequent transformations. For instance, the highly labile carbon-iodine bond at the C-7 position is typically the first to react under mild Suzuki or Sonogashira coupling conditions. Following this, the carbon-bromine bond at C-3 can be targeted under slightly more forcing conditions. Finally, the more robust carbon-chlorine bond at C-2, which is also activated by the adjacent ring nitrogen, can undergo nucleophilic aromatic substitution (SNAr) or be engaged in cross-coupling reactions using specialized, highly active catalyst systems.[3]

This guide provides detailed, field-proven protocols for the selective functionalization of 3-Bromo-2-chloro-7-iodoquinoline. It moves beyond simple procedural steps to explain the underlying principles and the rationale behind the choice of catalysts, ligands, bases, and solvents, empowering researchers to adapt and troubleshoot these powerful synthetic methods.

Critical Safety Precautions

Working with halogenated aromatic compounds and organometallic reagents requires stringent safety measures. Always consult the Safety Data Sheet (SDS) for each chemical before use.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves (nitrile gloves are a common choice, but check compatibility).

-

Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of volatile reagents, solvents, or fine powders.[4][5]

-

Reagent Handling:

-

3-Bromo-2-chloro-7-iodoquinoline: May cause skin, eye, and respiratory irritation.[4] Avoid creating dust.

-

Palladium Catalysts: Many palladium compounds are toxic and may be sensitizers. Handle with care.

-

Organoboronic Acids (Suzuki): Can be irritants.

-

Terminal Alkynes (Sonogashira): Often volatile and flammable.

-

Phosphine Ligands: Many are air-sensitive and pyrophoric. They are also toxic. Handle under an inert atmosphere (Nitrogen or Argon).

-

Bases: Strong bases like sodium tert-butoxide (NaOtBu) are corrosive and moisture-sensitive. Inorganic bases like potassium carbonate can be irritants.

-

-

Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in properly labeled hazardous waste containers according to institutional guidelines.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C-7 Position

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[6] The exceptional reactivity of the C-I bond allows for a highly selective coupling at the C-7 position of the quinoline core under relatively mild conditions.

Principle and Mechanistic Insight

The reaction proceeds via a palladium-catalyzed cycle involving three key steps: (1) Oxidative Addition of the aryl iodide to a Pd(0) complex, (2) Transmetalation where the organic group from the boronic acid (activated by a base) is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7] The choice of a suitable base is critical for activating the boronic acid to facilitate the transmetalation step.[8]

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

-

Reaction Assembly: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-2-chloro-7-iodoquinoline (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv).

-

Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water (10 mL). Purge the flask with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

-

Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-8 hours).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the 7-aryl-3-bromo-2-chloroquinoline product.

Summary of Suzuki-Miyaura Reaction Parameters

| Parameter | Condition | Rationale / Causality |

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(PPh₃)₄ is a pre-formed Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.[8][9] |

| Ligand | PPh₃, SPhos, XPhos | Triphenylphosphine (PPh₃) is a standard, effective ligand. Bulky, electron-rich ligands like SPhos can improve catalyst performance for challenging substrates. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base activates the boronic acid, making it more nucleophilic for the transmetalation step. Cesium carbonate is often more effective for less reactive substrates. |

| Solvent | Dioxane/H₂O, Toluene, DMF | A polar, aprotic solvent is typically used. The addition of water can aid in dissolving the inorganic base and facilitating the reaction.[10] |

| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |

Protocol 2: Site-Selective Sonogashira Coupling at the C-7 Position

The Sonogashira coupling provides a powerful method for forming C(sp²)-C(sp) bonds, installing an alkyne moiety onto the quinoline scaffold.[11] This reaction is prized for its reliability and mild conditions. As with the Suzuki coupling, the C-I bond is the preferred site of reaction.

Principle and Mechanistic Insight

The Sonogashira reaction uniquely employs a dual-catalyst system.[12] The catalytic cycle involves a palladium catalyst, similar to the Suzuki reaction, and a copper(I) co-catalyst. The palladium cycle facilitates the reaction with the aryl halide, while the copper cycle activates the terminal alkyne, forming a copper(I) acetylide. This acetylide then participates in the transmetalation step with the palladium complex.[2] An amine base is required to deprotonate the alkyne and neutralize the HX byproduct.[12]

Caption: Workflow for a copper-co-catalyzed Sonogashira coupling.

Detailed Experimental Protocol

-

Reaction Assembly: To a Schlenk flask under an argon atmosphere, add 3-bromo-2-chloro-7-iodoquinoline (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%), and copper(I) iodide (CuI) (0.06 mmol, 6 mol%).

-

Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N, 8 mL) and anhydrous, degassed tetrahydrofuran (THF, 4 mL) via cannula or syringe. Stir for 5 minutes.

-

Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe.

-

Reaction Execution: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.

-

Monitoring: Monitor the reaction by TLC. The reaction is often complete within 1-4 hours.

-

Work-up: Once complete, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (30 mL).

-

Extraction: Wash the organic solution with a saturated aqueous solution of ammonium chloride (NH₄Cl) (2 x 15 mL) to remove the amine and copper salts, followed by brine (15 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the 7-alkynyl-3-bromo-2-chloroquinoline.[13]

Summary of Sonogashira Reaction Parameters

| Parameter | Condition | Rationale / Causality |

| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are common, commercially available, and effective catalysts for Sonogashira couplings.[2] |

| Copper(I) Source | CuI | The copper co-catalyst is essential for activating the terminal alkyne by forming a copper acetylide intermediate. |

| Base/Solvent | Et₃N, Diisopropylamine | The amine acts as both the base to deprotonate the alkyne and often as the solvent or co-solvent.[12] |

| Solvent (optional) | THF, DMF | A co-solvent can be used to improve the solubility of the starting materials. |

| Temperature | Room Temperature to 60 °C | The reaction is often efficient at room temperature, highlighting its mild nature. Gentle heating can accelerate slower reactions. |

Protocol 3: Buchwald-Hartwig Amination at the C-3 or C-2 Position

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[14][15] After functionalizing the C-7 position, the C-3 (bromo) and C-2 (chloro) positions become targets. The C-Br bond is significantly more reactive than the C-Cl bond in cross-coupling, allowing for selective amination at C-3. Amination at C-2 requires more specialized, highly active catalyst systems.

Principle and Mechanistic Insight

This palladium-catalyzed reaction couples an aryl halide with an amine in the presence of a strong base.[16] The catalytic cycle is similar to other cross-couplings but involves the formation of a palladium-amido complex. The choice of ligand is paramount; bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are crucial for promoting the reductive elimination step, which is often rate-limiting, and for stabilizing the catalytic species.[17] A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine.[18]

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol (Targeting C-3 Bromine)

-

Reaction Assembly (Inert Atmosphere): In a glovebox or using Schlenk technique, add the 7-substituted-3-bromo-2-chloroquinoline (1.0 mmol, 1.0 equiv), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and a suitable biarylphosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%) to a vial or Schlenk tube.

-

Solvent and Reagent Addition: Add anhydrous, degassed toluene (5 mL). Add the desired primary or secondary amine (1.2 mmol, 1.2 equiv).

-

Reaction Execution: Seal the vessel tightly and heat the mixture to 100-110 °C with stirring.

-

Monitoring: Monitor the reaction by LC-MS. These reactions can take between 4 and 24 hours.

-

Work-up: Cool the reaction to room temperature. Carefully quench with a few drops of water. Dilute with ethyl acetate (20 mL) and pass the mixture through a short plug of Celite® to remove palladium black, washing the pad with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude material by column chromatography to yield the desired 3-amino-7-substituted-2-chloroquinoline.

Summary of Buchwald-Hartwig Reaction Parameters

| Parameter | Condition | Rationale / Causality |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Palladacycle Precatalysts | Precatalysts are often preferred as they generate the active Pd(0) species more cleanly and efficiently upon exposure to the base.[18] |

| Ligand | XPhos, SPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl monophosphine ligands are essential for high catalytic activity, enabling the coupling of less reactive halides and a broad range of amines.[17] |

| Base | NaOtBu, LiHMDS, K₃PO₄ | A strong, non-nucleophilic base is required. NaOtBu is the most common and effective for a wide range of substrates. |

| Solvent | Toluene, Dioxane, t-BuOH | Anhydrous, aprotic solvents are necessary to prevent quenching of the strong base and interference with the catalyst. |

| Temperature | 90 - 120 °C | Higher temperatures are generally needed to overcome the activation barriers for C-Br (and especially C-Cl) bond cleavage and C-N bond formation. |

Protocol 4: Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position

The chlorine atom at the C-2 position is activated towards nucleophilic attack by the electron-withdrawing effect of the adjacent ring nitrogen. This allows for the displacement of chloride by strong nucleophiles, a reaction that is orthogonal to the palladium-catalyzed processes at the other positions.

Principle and Mechanistic Insight

Nucleophilic aromatic substitution typically proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[19] The rate of reaction is dependent on the strength of the nucleophile and the ability of the aromatic ring to stabilize the negative charge. The quinoline nitrogen is crucial for this stabilization. The reaction is often performed at elevated temperatures to overcome the energy barrier of disrupting the aromatic system.[20]

Caption: General workflow for a high-temperature SNAr reaction.

Detailed Experimental Protocol (Example with an Alkoxide)

-

Nucleophile Preparation: In a flask under nitrogen, dissolve sodium metal (1.5 mmol, 1.5 equiv) in the desired anhydrous alcohol (e.g., benzyl alcohol, 5 mL) to generate the sodium alkoxide in situ.

-

Reaction Assembly: To the alkoxide solution, add the 3-bromo-7-substituted-2-chloroquinoline (1.0 mmol, 1.0 equiv).

-

Reaction Execution: Heat the reaction mixture to 120 °C in a sealed tube or with a reflux condenser.

-

Monitoring: Monitor the reaction for the disappearance of the starting material via TLC or LC-MS (typically 6-18 hours).

-

Work-up: Cool the reaction to room temperature and carefully pour it into a beaker of ice-water (50 mL).

-

Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to afford the 2-alkoxy-3-bromo-7-substituted-quinoline.

Summary of SNAr Reaction Parameters

| Parameter | Condition | Rationale / Causality |

| Nucleophile | Alkoxides (RONa), Amines (RNH₂), Thiols (RSNa) | Strong nucleophiles are required to attack the electron-deficient C-2 position. |

| Solvent | DMSO, NMP, DMF, or neat reagent (e.g., alcohol) | A polar, aprotic, high-boiling point solvent is used to solubilize the reagents and achieve the necessary high temperatures. |

| Base | K₂CO₃, NaH (for alcohols/thiols) | A base may be needed to deprotonate the nucleophile (e.g., an alcohol or thiol) to increase its nucleophilicity. |

| Temperature | 100 - 180 °C | High thermal energy is required to overcome the activation energy for the formation of the Meisenheimer complex and subsequent elimination of the chloride. |

References

-

The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

-

LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. [Link]

-

Cacchi, S., & Fabrizi, G. (2005). Palladium-Catalysed Synthesis and Transformation of Quinolones. PubMed Central, 4(5), 425–452. [Link]

-

Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10831–10889. [Link]

-

Chinchilla, R., & Nájera, C. (2007). Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

-

Reddy, B. V. S., et al. (2015). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry, 80(15), 7549–7558. [Link]

-

Katritzky, A. R., et al. (1991). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 27, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 27, 2026, from [Link]

-

Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(13), 7014–7044. [Link]

-

Kumar, A. (2018). Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions. RosDok. [Link]

-

Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

-

Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

-

Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed Central. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved January 27, 2026, from [Link]

-

Tšubrik, O., et al. (2004). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 45(34), 6395–6397. [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved January 27, 2026, from [Link]

-

Moon, M. P., et al. (1977). Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions and certain other nucleophiles. The Journal of Organic Chemistry, 42(21), 3477–3483. [Link]

-

Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

-

Li, J. J. (2005). Palladium in Quinoline Synthesis. ScienceDirect. [Link]

-

Hegedus, L. S. (1995). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

-

LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]

-

El-Shafei, A. K., et al. (1983). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

-

Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 27, 2026, from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 27, 2026, from [Link]

-

LibreTexts Chemistry. (2024). Sonogashira Coupling. [Link]

-

Doubina, N. (2012). Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. [Link]

-

Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. ResearchGate. [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 27, 2026, from [Link]

-

Fors, B. P., & Buchwald, S. L. (2010). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

-

de Vargas, E. B., & de Rossi, R. H. (1988). Nucleophilic substitutions on 2‐Chloro‐3‐Nitroquinoxaline. Sci-Hub. [Link]

-

Wikipedia. (n.d.). Cross-coupling reaction. Retrieved January 27, 2026, from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 27, 2026, from [Link]

-

LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]

- Google Docs. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.

-

Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ResearchGate. [Link]

-

The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

Sources

- 1. wuxibiology.com [wuxibiology.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. chemscene.com [chemscene.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 10. rose-hulman.edu [rose-hulman.edu]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. kbfi.ee [kbfi.ee]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. grokipedia.com [grokipedia.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

Application Notes and Protocols: Strategic Functionalization of 3-Bromo-2-chloro-7-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the strategic, sequential functionalization of the versatile building block, 3-bromo-2-chloro-7-iodoquinoline. By leveraging the inherent differences in reactivity of the three distinct halogen atoms, a variety of molecular scaffolds can be accessed in a controlled and regioselective manner. This document provides not only detailed experimental protocols for key palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions but also the underlying mechanistic principles that govern these transformations.

Introduction: The Strategic Value of Polyhalogenated Quinolines

Polyhalogenated quinolines are powerful synthons in medicinal chemistry and materials science. The presence of multiple, differentially reactive halogen atoms allows for a programmed, stepwise introduction of diverse functionalities. The subject of this guide, 3-bromo-2-chloro-7-iodoquinoline, is a prime example of such a scaffold. The distinct electronic and steric environments of the iodine, bromine, and chlorine substituents enable a hierarchical approach to its chemical modification.

The typical order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl > F.[1] This well-established trend forms the cornerstone of our strategy for the selective functionalization of 3-bromo-2-chloro-7-iodoquinoline. We will first exploit the high reactivity of the C-I bond at the 7-position, followed by the functionalization of the C-Br bond at the 3-position, and finally, address the less reactive C-Cl bond at the 2-position.

The Hierarchical Functionalization Strategy

Our proposed strategy for the sequential functionalization of 3-bromo-2-chloro-7-iodoquinoline is outlined below. This approach allows for the introduction of three different substituents at the C-7, C-3, and C-2 positions.

Figure 1. A hierarchical strategy for the sequential functionalization of 3-bromo-2-chloro-7-iodoquinoline, exploiting the differential reactivity of the C-I, C-Br, and C-Cl bonds.

Step 1: Selective Functionalization of the C-7 Position (C-I Bond)

The carbon-iodine bond is the most labile in palladium-catalyzed cross-coupling reactions, making the C-7 position the ideal starting point for functionalization. Sonogashira and Suzuki-Miyaura couplings are excellent choices for this initial transformation.

Sonogashira Coupling at C-7

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[2][3] This reaction is typically carried out using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[4] For substrates with multiple halides, the reaction can be highly selective for the iodide.[2]

Protocol 1: Selective Sonogashira Coupling at the C-7 Position

| Reagent | MW | Amount | Mmol | Equiv. |

| 3-Bromo-2-chloro-7-iodoquinoline | 372.36 | 372 mg | 1.0 | 1.0 |

| Terminal Alkyne (e.g., Phenylacetylene) | 102.14 | 123 mg | 1.2 | 1.2 |

| Pd(PPh₃)₂Cl₂ | 701.90 | 35 mg | 0.05 | 0.05 |

| Copper(I) Iodide (CuI) | 190.45 | 10 mg | 0.05 | 0.05 |

| Triethylamine (TEA) | 101.19 | 0.42 mL | 3.0 | 3.0 |

| Tetrahydrofuran (THF), anhydrous | - | 10 mL | - | - |

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-bromo-2-chloro-7-iodoquinoline, Pd(PPh₃)₂Cl₂, and CuI.

-

Add anhydrous THF, followed by triethylamine.

-

Add the terminal alkyne dropwise to the stirred solution.

-

Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Figure 2. Simplified catalytic cycles for the Sonogashira coupling reaction.

Suzuki-Miyaura Coupling at C-7

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[1][5] This reaction is catalyzed by a palladium complex and requires a base.[6]

Protocol 2: Selective Suzuki-Miyaura Coupling at the C-7 Position

| Reagent | MW | Amount | Mmol | Equiv. |

| 3-Bromo-2-chloro-7-iodoquinoline | 372.36 | 372 mg | 1.0 | 1.0 |

| Arylboronic Acid (e.g., Phenylboronic acid) | 121.93 | 146 mg | 1.2 | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 | 0.05 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 | 3.0 |

| Toluene/Water (4:1) | - | 10 mL | - | - |

Procedure: